Ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate Ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1037139-35-7
VCID: VC3035399
InChI: InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(15)4-9(11)13/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)Br
Molecular Formula: C12H8BrClFNO2
Molecular Weight: 332.55 g/mol

Ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate

CAS No.: 1037139-35-7

Cat. No.: VC3035399

Molecular Formula: C12H8BrClFNO2

Molecular Weight: 332.55 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate - 1037139-35-7

Specification

CAS No. 1037139-35-7
Molecular Formula C12H8BrClFNO2
Molecular Weight 332.55 g/mol
IUPAC Name ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate
Standard InChI InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(15)4-9(11)13/h3-5H,2H2,1H3
Standard InChI Key NOUORPGYFXUKPK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)Br
Canonical SMILES CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)Br

Introduction

Structural Characteristics and Comparison Analysis

Molecular Structure Analysis

The structure of ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate features several key elements that define its chemical identity:

  • A nitrogen-containing heterocyclic quinoline core providing aromaticity and serving as a structural scaffold

  • An ethyl carboxylate group at position 3, introducing both steric bulk and a reactive functional group

  • A chlorine atom at position 4, adjacent to the nitrogen in the quinoline ring

  • A fluorine atom at position 6 on the benzene portion of the quinoline structure

  • A bromine atom at position 8, also on the benzene portion of the quinoline system

The specific arrangement of these substituents creates unique electronic and steric environments that distinguish this compound from its structural isomers and related derivatives.

Comparative Analysis with Structural Analogues

To provide context for understanding ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate, it is valuable to compare it with structurally related compounds. The table below presents a comparative analysis of this compound alongside two close structural analogues:

PropertyEthyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylateEthyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylateEthyl 6-bromo-4-chloroquinoline-3-carboxylate
CAS Number1260650-59-61016691-47-6206257-39-8
Molecular FormulaC₁₂H₈BrClFNO₂C₁₂H₈BrClFNO₂C₁₂H₉BrClNO₂
Molecular Weight (g/mol)~332.55*332.55314.56
Halogen at Position 4ChlorineChlorineChlorine
Halogen at Position 6FluorineBromineBromine
Halogen at Position 8BromineFluorineNone
Structure Distinctive FeatureBr at 8, Cl at 4, F at 6Br at 6, Cl at 4, F at 8Br at 6, Cl at 4, no F

*Estimated based on molecular formula and comparison with structural isomer

This comparative analysis highlights how positional isomerism and variation in halogen substitution patterns create molecules with distinct identities despite their close structural relationships. These differences are expected to influence properties such as crystal packing, dipole moment, reactivity, and potential biological interactions.

Synthesis and Preparation Methods

Reaction Conditions and Optimization

The reaction conditions for preparing ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate would need careful optimization to ensure high yield and purity. Based on documented procedures for similar compounds, typical reaction parameters might include:

Reaction StepReagentsConditionsExpected Outcome
Enamine FormationSubstituted aniline + diethyl ethoxymethylenemalonateReflux in ethanol, 2-10 hoursEnamine intermediate
CyclizationEnamine intermediateThermal cyclization in diphenyl ether, 30 min-6 hoursQuinolone core formation
ChlorinationQuinolone + POCl₃Reflux, 1-3 hours; inert atmosphereFormation of 4-chloroquinoline derivative
PurificationExtracted with dichloromethane; washed with water, NaHCO₃, brineColumn chromatography (SiO₂, ethyl acetate:hexanes)Pure ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate

These parameters are adapted from synthetic procedures for related compounds and would likely require adjustment to address the specific substitution pattern of ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate .

Applications and Research Significance

Current Research Applications

Ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate, like other halogenated quinoline derivatives, holds significant research value in several domains:

  • As a synthetic intermediate for developing more complex heterocyclic systems

  • In medicinal chemistry as a potential scaffold for developing compounds with specific biological activities

  • For studying structure-activity relationships, particularly examining how halogen positioning affects molecular properties and biological interactions

  • As a model compound for investigating halogen bonding and other non-covalent interactions in crystal engineering

The presence of three different halogen substituents (bromine, chlorine, and fluorine) at specific positions creates opportunities for selective functionalization and derivatization, enhancing the compound's utility as a chemical building block .

Analytical Characterization and Identification

Spectroscopic Identification

Comprehensive characterization of ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate would typically involve multiple complementary spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would reveal characteristic signals for the ethyl group (triplet and quartet), aromatic protons, and the C2 proton of the quinoline ring

    • ¹³C NMR would provide information about the 12 carbon environments, with distinctive chemical shifts for carbons bearing halogen substituents

    • ¹⁹F NMR would confirm the presence and precise environment of the fluorine substituent

  • Mass Spectrometry:

    • Would exhibit a characteristic molecular ion pattern reflecting the presence of bromine and chlorine isotopes

    • Fragmentation patterns would likely show sequential loss of the ethyl group and halogen substituents

  • Infrared (IR) Spectroscopy:

    • Would display characteristic absorption bands for the ester carbonyl (~1720-1740 cm⁻¹), aromatic C=C stretching, and C-X (halogen) stretching vibrations

These spectroscopic techniques, when used in combination, would provide unambiguous identification and structural confirmation of ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate.

Chromatographic Analysis

Purification and analytical assessment of ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate would typically employ various chromatographic methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC with UV detection at wavelengths appropriate for quinoline chromophores

    • Method parameters optimized for separation from potential synthetic impurities

  • Thin-Layer Chromatography (TLC):

    • Useful for reaction monitoring and preliminary purity assessment

    • Visualization under UV light (254/365 nm) would be expected to show strong fluorescence quenching characteristic of halogenated aromatic compounds

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • If the compound exhibits sufficient thermal stability and volatility

    • Provides both separation and structural confirmation in a single analysis

Future Research Directions

Structure-Property Relationship Studies

The unique substitution pattern of ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate presents several opportunities for structure-property relationship investigations:

  • Comparative studies with positional isomers to elucidate the effects of halogen positioning on physicochemical properties

  • Crystallographic analysis to understand packing arrangements and intermolecular interactions

  • Computational studies to predict electronic properties, reactivity patterns, and potential binding modes with biological targets

  • Investigation of halogen bonding and other non-covalent interaction capabilities

Such studies would contribute valuable insights into the fundamental principles governing the behavior of halogenated heterocycles and potentially inform the design of compounds with tailored properties.

Synthetic Methodology Development

Further research on ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate could focus on developing improved synthetic methodologies:

  • Exploration of regioselective halogenation approaches to establish the required substitution pattern

  • Development of one-pot or telescoped procedures to streamline synthesis

  • Investigation of green chemistry approaches using environmentally benign reagents and conditions

  • Scale-up studies to evaluate the feasibility of larger-scale production

Advanced synthetic approaches would enhance the accessibility of this compound and potentially facilitate its application in various research contexts.

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